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Compound of Interest

Compound Name: 2-Bromoquinoxaline

Cat. No.: B1269807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway to 2-
Bromoquinoxaline and details its full characterization. 2-Bromoquinoxaline is a valuable

heterocyclic compound, serving as a key intermediate in the development of novel

pharmaceuticals, particularly in the fields of anti-cancer and anti-inflammatory agents.[1] Its

utility as a versatile building block extends to biochemical research and the synthesis of

advanced materials such as fluorescent probes.[1]

Physical and Chemical Properties
2-Bromoquinoxaline is typically a light brown to brown solid at room temperature.[2] A

summary of its key physical and chemical properties is presented below.
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Property Value Reference

CAS Number 36856-91-4 [1][3]

Molecular Formula C₈H₅BrN₂ [1][3]

Molecular Weight 209.05 g/mol [1]

Appearance Light brown to brown solid [2]

Melting Point 56-60 °C [2][3]

Purity Typically ≥97% [3]

Storage
Store at room temperature,

sealed in a dry, dark place
[1][2]

Recommended Synthetic Pathway
A robust and reliable multi-step synthesis for 2-Bromoquinoxaline is outlined below. The

pathway begins with the construction of the quinoxaline core, followed by functional group

manipulations to install the bromine atom at the 2-position via the classic Sandmeyer reaction.
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Step 1: Quinoxaline Core Synthesis

Step 2: Chlorination

Step 3: Amination

Step 4: Sandmeyer Bromination

o-Phenylenediamine +
Glyoxylic Acid

Quinoxalin-2(1H)-one

 Condensation
(Reflux) 

2-Chloroquinoxaline

 POCl3
(Reflux) 

2-Aminoquinoxaline

 Alcoholic NH3
(Pressure, Heat) 

2-Bromoquinoxaline

 1. NaNO2, HBr
2. CuBr 

Click to download full resolution via product page

Caption: Overall synthetic workflow for 2-Bromoquinoxaline.
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Experimental Protocols
Detailed methodologies for each step of the synthesis are provided below.

Protocol 1: Synthesis of Quinoxalin-2(1H)-one
This procedure is adapted from the general synthesis of quinoxalinones via the condensation

of o-phenylenediamines and α-keto acids.

Reactants: o-phenylenediamine (10.8 g, 0.1 mol), Glyoxylic acid monohydrate (9.2 g, 0.1

mol).

Solvent: Ethanol (200 mL).

Procedure:

Suspend o-phenylenediamine in ethanol in a 500 mL round-bottom flask equipped with a

reflux condenser and magnetic stirrer.

Add a solution of glyoxylic acid monohydrate in a small amount of ethanol to the flask.

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

Wash the crude product with cold ethanol and dry under vacuum to yield Quinoxalin-

2(1H)-one.

Protocol 2: Synthesis of 2-Chloroquinoxaline
This protocol uses a standard chlorinating agent to convert the hydroxyl group of the

quinoxalinone tautomer into a chlorine atom.

Reactant: Quinoxalin-2(1H)-one (14.6 g, 0.1 mol).

Reagent: Phosphorus oxychloride (POCl₃, 50 mL).
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Procedure:

In a fume hood, carefully add Quinoxalin-2(1H)-one to a round-bottom flask containing

phosphorus oxychloride.

Heat the mixture to reflux (approx. 105 °C) for 2 hours. The solid will dissolve as the

reaction proceeds.

After cooling, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with

vigorous stirring.

The crude 2-Chloroquinoxaline will precipitate as a solid.

Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The

product can be further purified by recrystallization from ethanol.[4]

Protocol 3: Synthesis of 2-Aminoquinoxaline
This amination is performed via nucleophilic aromatic substitution under pressure, as described

in the patent literature.[5]

Reactant: 2-Chloroquinoxaline (16.5 g, 0.1 mol).

Reagent/Solvent: Methanolic ammonia (approx. 200 mL of methanol saturated with ammonia

gas).

Procedure:

Place 2-Chloroquinoxaline and the methanolic ammonia solution into a high-pressure

reaction vessel (autoclave).

Seal the vessel and heat to approximately 120 °C for 8 hours.[5]

After cooling the vessel to room temperature, vent any excess pressure.
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Transfer the reaction mixture to a round-bottom flask and concentrate to dryness under

reduced pressure.

The resulting crude 2-Aminoquinoxaline can be purified by recrystallization from benzene

or an ethanol/water mixture to yield the pure product.[5]

Protocol 4: Synthesis of 2-Bromoquinoxaline via
Sandmeyer Reaction
This final step converts the primary aromatic amine into the target bromo-derivative.

Reactant: 2-Aminoquinoxaline (14.5 g, 0.1 mol).

Reagents: Sodium nitrite (NaNO₂, 7.6 g, 0.11 mol), 48% Hydrobromic acid (HBr, 100 mL),

Copper(I) bromide (CuBr, 15.8 g, 0.11 mol).

Procedure:

Diazotization: In a 500 mL beaker, dissolve 2-Aminoquinoxaline in 48% HBr. Cool the

mixture to 0-5 °C in an ice-salt bath with constant stirring. Slowly add a pre-cooled

aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for

an additional 30 minutes after the addition is complete to ensure full formation of the

diazonium salt solution.

Copper(I) Bromide Solution: In a separate 1 L beaker, dissolve Copper(I) bromide in

approximately 50 mL of 48% HBr.

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the

stirred Copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.

After the initial effervescence subsides, warm the mixture gently on a water bath to 50-60

°C for 30 minutes to ensure complete reaction.

Cool the mixture to room temperature and extract the product with dichloromethane (3 x

100 mL).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://patents.google.com/patent/US2537871A/en
https://www.benchchem.com/product/b1269807?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combine the organic extracts, wash with water and then with a saturated sodium

bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.

Remove the solvent under reduced pressure. The crude 2-Bromoquinoxaline can be

purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Characterization Data
The identity and purity of the synthesized 2-Bromoquinoxaline are confirmed by

spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy
NMR spectroscopy confirms the molecular structure by identifying the chemical environment of

each proton and carbon atom.

¹H NMR Data (400
MHz, CDCl₃)

Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant (J,

Hz)
Assignment

8.75 s - H-3

8.08 dd 8.4, 1.5 H-5

8.01 dd 8.4, 1.5 H-8

7.78 ddd 8.4, 6.9, 1.5 H-7

7.72 ddd 8.4, 6.9, 1.5 H-6
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¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

145.2 C-2

143.8 C-3

141.5 C-8a

140.1 C-4a

131.5 C-7

130.4 C-6

129.5 C-5

129.2 C-8

Note: NMR data is predicted based on known chemical shift values for quinoxaline and related

bromo-aromatic systems. Actual values may vary slightly.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

IR Spectral Data

Wavenumber (cm⁻¹) Assignment

3050 - 3100 Aromatic C-H stretch

1580 - 1600 C=C Aromatic ring stretch

1450 - 1550 C=N stretch

~1100 C-Br stretch

750 - 850 C-H out-of-plane bend

Note: IR peaks are characteristic ranges for the specified functional groups.[6]
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Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule. The presence of bromine is confirmed by a characteristic isotopic pattern.

Mass Spectrometry Data
(EI)

m/z Value Relative Intensity Assignment

210 ~98% [M+2]⁺ (contains ⁸¹Br)

208 100% [M]⁺ (contains ⁷⁹Br)

129 High [M-Br]⁺

102 Moderate [M-Br-HCN]⁺

Note: The M+ and M+2 peaks appear in an approximate 1:1 ratio, which is characteristic for a

molecule containing one bromine atom.[7]

Signaling Pathways and Logical Relationships
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism,

which is initiated by a single-electron transfer from the copper(I) catalyst.

2-Aminoquinoxaline
(Ar-NH2)

Diazonium Salt
(Ar-N2+)

 NaNO2, HBr
(Diazotization) Aryl Radical

(Ar•)
 SET from Cu(I) 

Copper(I) Bromide
(CuBr)

Copper(II) Bromide
(CuBr2)

 e- transfer 

Nitrogen Gas
(N2) Loss of N2 
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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